Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester
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Overview
Description
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized by the condensation of α-haloketones with thioamides.
Coupling of the Furan and Thiazole Rings: The furan and thiazole rings are coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furo(2,3-d)thiazole-5-carboxylic acid: Lacks the ethyl ester group.
2-Furanylcarbonylamino derivatives: Similar structure but different functional groups.
Uniqueness
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is unique due to its combination of furan and thiazole rings with an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68967-52-2 |
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Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O5S/c1-2-18-12(17)8-6-9-11(20-8)15-13(21-9)14-10(16)7-4-3-5-19-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
KYIGJDYQFZPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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